N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiophenyl-substituted cyclopropyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-fluoroaniline, thiophene, and cyclopropylmethyl bromide.
Step 1 Formation of Cyclopropylmethyl Thiophene: Thiophene is reacted with cyclopropylmethyl bromide in the presence of a base like potassium carbonate to form 1-(thiophen-2-yl)cyclopropane.
Step 2 Formation of Oxalamide Intermediate: 4-Fluoroaniline is reacted with oxalyl chloride to form N-(4-fluorophenyl)oxalamide.
Step 3 Coupling Reaction: The intermediate N-(4-fluorophenyl)oxalamide is then coupled with 1-(thiophen-2-yl)cyclopropane under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal-catalyzed reactions.
Material Science: Potential use in the development of novel polymers or organic electronic materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.
Industry
Agriculture: Potential use in the development of agrochemicals.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl and thiophenyl groups can enhance binding affinity and specificity, while the oxalamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- N1-(4-bromophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- N1-(4-methylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
Uniqueness
N1-(4-fluorophenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions. Fluorine’s high electronegativity and small size allow it to modulate the compound’s reactivity and interactions without causing steric hindrance.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-11-3-5-12(6-4-11)19-15(21)14(20)18-10-16(7-8-16)13-2-1-9-22-13/h1-6,9H,7-8,10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUGXXXZGSIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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